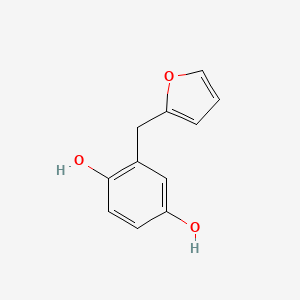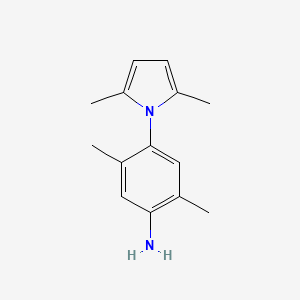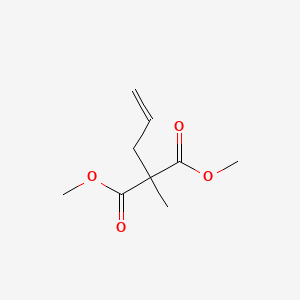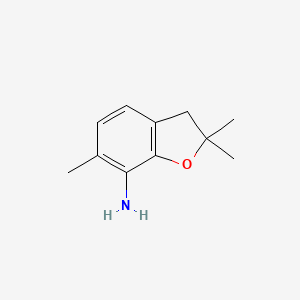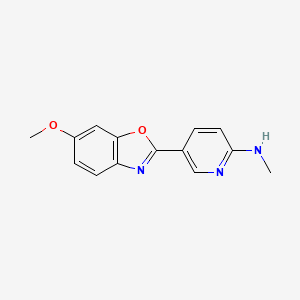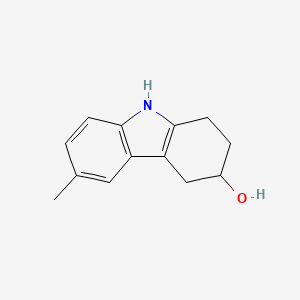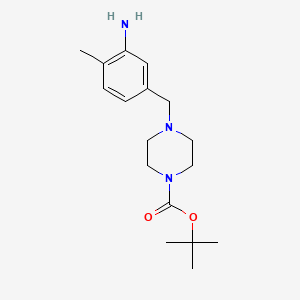
tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a methylbenzyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and various catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a building block for designing molecules with specific biological activities.
Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific receptors or enzymes, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and piperazine core, they differ in the substituents attached to the piperazine ring. These differences can significantly impact their chemical properties and reactivity.
- Unique Features: tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate is unique due to the presence of the 3-amino-4-methylbenzyl group, which imparts specific chemical and biological properties.
- Applications: The unique structure of this compound makes it suitable for applications that may not be feasible with other similar compounds. Its specific interactions with biological targets and its reactivity profile distinguish it from other piperazine derivatives.
Propiedades
Fórmula molecular |
C17H27N3O2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3-amino-4-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-13-5-6-14(11-15(13)18)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12,18H2,1-4H3 |
Clave InChI |
ACRBQEDCBONOLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

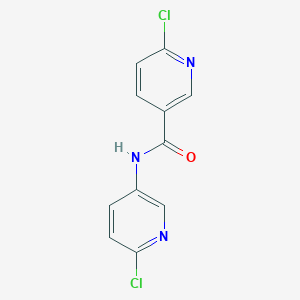
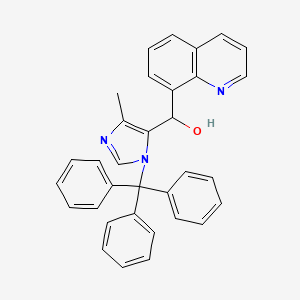
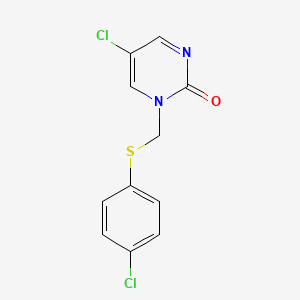
![3-(4-Nitrophenyl)isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8396594.png)
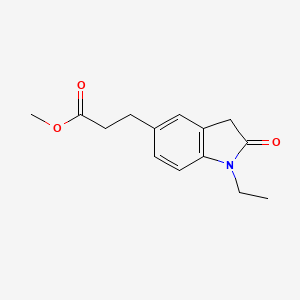
![N-tert-Butyl-N'-[2,6-di(butan-2-yl)phenyl]thiourea](/img/structure/B8396605.png)
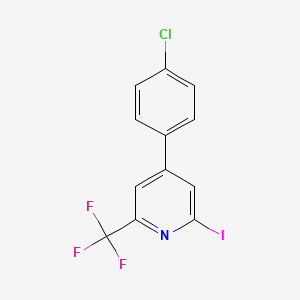
![N-{3-[(2S)oxiranylmethoxy]phenyl}acetamide](/img/structure/B8396620.png)
